molecular formula C11H13NO3 B6229159 4-[ethyl(methyl)carbamoyl]benzoic acid CAS No. 1155169-09-7

4-[ethyl(methyl)carbamoyl]benzoic acid

Cat. No.: B6229159
CAS No.: 1155169-09-7
M. Wt: 207.2
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Description

4-[ethyl(methyl)carbamoyl]benzoic acid is a small molecule with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of a class of N-alkyl substituted benzoic acid derivatives that serve as valuable intermediates and scaffolds in medicinal chemistry and drug discovery research. Compounds within this chemical family, such as the antidiabetic drug repaglinide (a member of the carbamoylmethylbenzoic acid family), demonstrate the importance of this structural motif in developing pharmacologically active molecules that target ATP-sensitive potassium channels . More broadly, research into insurmountable antagonists, which can bind to receptors either orthosterically or allosterically, highlights the significance of detailed molecular characterization for understanding mechanisms of action in early-stage drug discovery . As a building block, this compound can be used in the synthesis of more complex molecules for various biochemical and pharmacological assays. It is supplied with a purity of 98% and should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1155169-09-7

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Antispasmodic Properties

Research indicates that compounds similar to 4-[ethyl(methyl)carbamoyl]benzoic acid exhibit spasmolytic activity. These compounds have been shown to relax smooth muscle tissues, making them candidates for treating gastrointestinal disorders. In a study involving isolated rabbit ileum, derivatives of this compound demonstrated significant spasmolytic effects comparable to established medications like papaverine .

Psychotherapeutic Applications

The compound has potential psychotherapeutic benefits. It has been noted that certain derivatives can enhance memory retention and acquisition in animal models. This was assessed through avoidance response tests and maze tests, where treated rats showed improved performance compared to control groups . Such findings suggest possible applications in treating cognitive impairments or enhancing learning processes.

Drug Development

This compound can be utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting different diseases, particularly in neurology and gastroenterology.

Cosmetic Applications

While there are regulatory considerations regarding the use of certain chemical compounds in cosmetics, derivatives of this compound may be evaluated for their safety and efficacy in cosmetic formulations. The European Union's regulations on cosmetic ingredients necessitate thorough assessments of compounds like this compound to ensure they do not pose risks to consumers .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the production of agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules used in different industrial applications.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
Spasmolyticm-[2-(benzylmethylamino)-ethyl]-benzoic acid methyl esterRelaxation of isolated ileum
Cognitive EnhancementVarious derivativesImproved memory retention in rats
Cosmetic SafetyThis compoundUndergoing regulatory evaluation

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-[ethyl(methyl)carbamoyl]benzoic acid with structurally similar compounds, highlighting key differences in substituents, molecular weight, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
This compound C₁₁H₁₃NO₃ 207.23 Ethyl, methyl carbamoyl Moderate lipophilicity; pH-dependent solubility in polar solvents.
4-(methoxycarbonyl)benzoic acid C₉H₈O₄ 180.16 Methoxycarbonyl High solubility in organic solvents; used as a synthetic intermediate.
3-{[(4-methylphenyl)carbamoyl]amino}benzoic acid C₁₅H₁₄N₂O₃ 270.28 4-methylphenyl carbamoyl Low aqueous solubility; soluble in DMSO; potential therapeutic agent.
4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-benzoic acid methyl ester C₁₇H₁₇NO₆ 331.32 3,4-dimethoxybenzoyl, methyl ester Crystalline solid; hydrogen-bonding capacity due to hydroxyl and ester groups.
2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid C₁₇H₁₉N₃O₅S 377.42 Acetyl(ethyl)amino, sulfonamide Enhanced acidity due to sulfonamide; potential enzyme inhibition.
Key Observations:
  • Solubility: Bulky substituents (e.g., tert-butoxy in ) reduce aqueous solubility, whereas polar groups (e.g., hydroxyl in ) enhance it . Acidity: Sulfonamide-containing derivatives () exhibit stronger acidity due to electron-withdrawing effects, influencing ionization and binding interactions .
  • Synthetic Accessibility :

    • Carbamoyl derivatives are typically synthesized via coupling reactions (e.g., HBTU-mediated amidation in ), while ester derivatives () may involve simpler esterification .
Anti-Myeloma Activity ():

Compounds like B6 (4-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)benzoic acid) demonstrate anti-myeloma activity, suggesting that carbamoyl-linked aromatic systems enhance target binding. The ethyl(methyl)carbamoyl group in the target compound may similarly modulate interactions with histone deacetylases (HDACs) or proteasomes .

Antimicrobial Potential ():

Aryl-substituted carbamoyl benzoates (e.g., 4-methylphenyl in ) exhibit antimicrobial properties, likely due to interactions with bacterial cell walls or enzymes. The ethyl(methyl) group may offer a balance between lipophilicity and steric hindrance, optimizing microbial uptake .

Enzyme Inhibition ():

Sulfonamide-containing derivatives () are known carbonic anhydrase inhibitors. While the target compound lacks a sulfonamide group, its carbamoyl moiety could interact with similar enzymatic pockets through hydrogen bonding .

Q & A

Q. What are the established synthetic routes for 4-[ethyl(methyl)carbamoyl]benzoic acid, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves a two-step process:

Formation of the acid chloride : React 4-carboxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to generate the reactive intermediate.

Amide coupling : Treat the acid chloride with ethylmethylamine in the presence of a base (e.g., triethylamine) to form the carbamoyl group. Key parameters include:

  • Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
  • Solvent choice : Use polar aprotic solvents (e.g., dichloromethane or THF) to stabilize intermediates.
  • Stoichiometry : Ensure a 1:1.2 molar ratio of acid chloride to amine for complete conversion .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzoic acid backbone and carbamoyl substituents. For example, the ethylmethylamine moiety will show distinct methyl (δ 1.0–1.5 ppm) and ethyl (δ 0.8–1.2 ppm) proton signals.
  • Infrared Spectroscopy (IR) : Look for carbonyl stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide).
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .

Advanced Research Questions

Q. How can reaction yields for the amide bond formation step be optimized, particularly when scaling to gram quantities?

Methodological Answer: Optimization strategies include:

  • Coupling agents : Replace traditional bases with carbodiimides (e.g., EDC/HOBt) to enhance amide bond efficiency.
  • Solvent screening : Test mixtures like DMF/THF (4:1) to improve solubility of intermediates.
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack by ethylmethylamine.
  • Workflow : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization (ethanol/water) or flash chromatography .

Q. How does the ethyl(methyl)carbamoyl substituent influence the compound’s biological activity compared to analogs with dimethyl or unsubstituted carbamoyl groups?

Methodological Answer: The ethyl(methyl) group introduces steric and electronic effects:

  • Enzyme inhibition : Compare IC₅₀ values against proteases or kinases using assays like fluorescence polarization. For example, the bulkier ethyl group may reduce binding affinity compared to dimethyl analogs due to steric hindrance.
  • Solubility : Measure logP values to assess hydrophobicity; the ethyl group increases lipophilicity, potentially enhancing membrane permeability.
  • Structural analogs : Synthesize derivatives (e.g., 4-[dimethylcarbamoyl]benzoic acid) and perform molecular docking studies to correlate substituent size with target interactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be systematically addressed?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., hindered rotation of the carbamoyl group).
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity.
  • Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
  • Control experiments : Synthesize a reference compound (e.g., 4-carboxybenzamide) to isolate spectral contributions of the carbamoyl group .

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